molecular formula C28H26N6O4 B12709538 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(3-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- CAS No. 115398-87-3

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(3-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-

Cat. No.: B12709538
CAS No.: 115398-87-3
M. Wt: 510.5 g/mol
InChI Key: QFTRQFPQYPYMNT-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(3-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multistep processes that include selective activation of carbon-nitrogen triple bonds. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by metals such as copper or silver . This reaction typically involves the use of propargyl-substituted dihydroisoindolin-1-one and arylnitrile oxides or aryl azides to produce the desired isoindole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Potential use as fluorescent probes for imaging applications.

    Medicine: Investigated for their potential as therapeutic agents due to their unique structural properties.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with various molecular targets. These compounds can bind to specific proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione derivatives are unique due to their combination of functional groups, which allows for a wide range of chemical modifications and applications. Their ability to undergo selective reactions and form stable products makes them valuable in various fields of research and industry.

Properties

CAS No.

115398-87-3

Molecular Formula

C28H26N6O4

Molecular Weight

510.5 g/mol

IUPAC Name

2-[[1-[[4-(3-methylphenyl)piperazin-1-yl]methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C28H26N6O4/c1-19-5-4-6-20(15-19)31-13-11-30(12-14-31)18-33-25-8-3-2-7-24(25)29-26(33)17-32-27(35)22-10-9-21(34(37)38)16-23(22)28(32)36/h2-10,15-16H,11-14,17-18H2,1H3

InChI Key

QFTRQFPQYPYMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CN3C4=CC=CC=C4N=C3CN5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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